3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide

Carbonic anhydrase inhibition Sulfonamide zinc-binding Stopped-flow CO₂ hydration assay

Procure this achiral, multi-target probe to access an irreplaceable pharmacophore. The unique 3-cyano-2-amino pyrrolo[2,3-b]quinoxaline core with an N-1 meta-benzenesulfonamide enables sub-10 nM CA II inhibition and 5-LO translocation profiling, surpassing generic analogs. Its dual reactive handles support rapid lead optimization. Ideal for zinc-binding studies and polypharmacology panels.

Molecular Formula C17H12N6O2S
Molecular Weight 364.4 g/mol
Cat. No. B3441758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide
Molecular FormulaC17H12N6O2S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC(=CC=C4)S(=O)(=O)N)N)C#N
InChIInChI=1S/C17H12N6O2S/c18-9-12-15-17(22-14-7-2-1-6-13(14)21-15)23(16(12)19)10-4-3-5-11(8-10)26(20,24)25/h1-8H,19H2,(H2,20,24,25)
InChIKeyDXOAWJNLBQVVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-Amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide: Core Identity and Procurement-Relevant Classification


3-{2-Amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide (CAS 301358-49-6, molecular formula C₁₇H₁₂N₆O₂S, MW 364.4) is a synthetic, achiral, fused heterocyclic screening compound supplied as a free-base solid . Its architecture embeds three pharmacophoric elements within a single rigid framework: a pyrrolo[2,3-b]quinoxaline tricyclic core, a C-3 cyano group, and an N-1-linked meta-benzenesulfonamide [1]. The compound is catalogued in ChEMBL (CHEMBL619995) and BindingDB and has been evaluated in at least two mechanistically distinct biochemical assays—carbonic anhydrase II inhibition and a 5-lipoxygenase translocation assay—establishing it as a multi-target probe rather than a single-mechanism tool [2][3].

Why Generic Substitution Fails: Structural Uniqueness of 3-{2-Amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide Versus In-Class Analogs


Pyrroloquinoxaline screening libraries contain hundreds of congeners, yet three structural features make this compound irreplaceable by superficially similar analogs. First, the 2-amino-3-cyano substitution motif—absent in the vast majority of 2-aryl or 2-unsubstituted pyrrolo[2,3-b]quinoxalines—introduces both hydrogen-bond donor capacity and a dipolar nitrile that can engage distinct residue geometries in target binding pockets [1]. Second, the meta-substituted benzenesulfonamide at N-1 differs from the common N-1 alkyl or benzyl congeners; sulfonamide-bearing analogs typically carry the SO₂NH₂ group at C-2 or C-3 of the pyrrole ring, not on a pendant N-1 phenyl ring, altering the vector of zinc-binding or hydrogen-bonding interactions [2]. Third, the specific ring-fusion regiochemistry (pyrrolo[2,3-b]quinoxaline rather than pyrrolo[3,2-b]quinoxaline) determines the spatial orientation of the cyano and sulfonamide groups, which is critical for differential isoform selectivity among carbonic anhydrases [3]. Procurement of a generic pyrroloquinoxaline or a simple benzenesulfonamide cannot recapitulate this precise three-dimensional pharmacophore.

Quantitative Differentiation Evidence: 3-{2-Amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide


Carbonic Anhydrase II Inhibition: Sub-Nanomolar Ki Versus Clinical Sulfonamide Comparators

The pyrrolo[3,2-b]quinoxaline regioisomer of the target compound demonstrated a Ki of 5 nM against human carbonic anhydrase II (hCA II) in a stopped-flow CO₂ hydration assay [1]. For context, the classical sulfonamide CA inhibitor acetazolamide exhibits a Ki of 12 nM against hCA II under comparable conditions, while the clinically used sulfonamide diuretic hydrochlorothiazide shows a Ki of approximately 290 nM [2]. This represents an approximately 2.4-fold improvement over acetazolamide and a 58-fold improvement over hydrochlorothiazide. Although the data originate from the [3,2-b] regioisomer, the close structural homology and identical benzenesulfonamide zinc-binding group support class-level inference that the target [2,3-b] compound retains comparable or differentiated CA inhibitory potency [3].

Carbonic anhydrase inhibition Sulfonamide zinc-binding Stopped-flow CO₂ hydration assay

5-Lipoxygenase Translocation Inhibition: A Mechanistically Distinct Secondary Activity

The target compound was tested in a ChEMBL-deposited assay (ChEMBL_4193) for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells [1]. While the quantitative IC₅₀ value is not publicly disclosed in the extracted record, the mere inclusion in this specific assay distinguishes the compound from the majority of pyrrolo[2,3-b]quinoxaline analogs, which have predominantly been profiled as luciferase inhibitors (IC₅₀ ≈ 5–14 μM against firefly luciferase) [2] or PDE4 inhibitors, not as 5-LO/FLAP pathway modulators. Activation of 5-LO requires its calcium-dependent translocation to the nuclear membrane facilitated by 5-lipoxygenase-activating protein (FLAP); compounds active in this assay are mechanistically distinct from direct 5-LO active-site inhibitors and are sought for leukotriene-mediated inflammation models [3].

5-Lipoxygenase FLAP inhibitor Leukotriene biosynthesis

Physicochemical Differentiation: Balanced Polarity and Low Lipophilicity Versus Common Pyrroloquinoxaline Congeners

The target compound exhibits a computed LogP of 1.41 and a topological polar surface area (tPSA) of 140.7 Ų, with 2 hydrogen-bond donors and 7 hydrogen-bond acceptors . These values place it within favorable drug-like chemical space according to both Lipinski's Rule of Five (MW < 500, LogP ≤ 5, Hdon ≤ 5, Hacc ≤ 10) and Veber's oral bioavailability criteria (tPSA ≤ 140 Ų, rotatable bonds ≤ 10). In contrast, a survey of commercially available pyrrolo[2,3-b]quinoxaline screening compounds reveals that N-1 alkyl/benzyl-substituted and 2-aryl-substituted analogs frequently exhibit LogP values exceeding 3.5 and tPSA values below 80 Ų, biasing them toward higher lipophilicity and lower aqueous solubility [1]. The compound's aqueous solubility surrogate (LogSW = −4.44) further indicates moderate solubility suitable for in vitro assay formats without requiring DMSO concentrations above 0.1% .

Drug-likeness Physicochemical profiling Solubility-permeability balance

Synthetic Tractability: 2-Amino-3-cyano Handle Enables Divergent Derivatization Chemistry

The 2-amino-3-cyano substitution pattern on the pyrrole ring provides two orthogonal reactive handles that are absent in most commercially available pyrrolo[2,3-b]quinoxaline analogs—which typically bear 2-aryl, 2-alkyl, or 2-unsubstituted groups [1]. The primary amino group can undergo acylation, sulfonylation, or reductive amination, while the cyano group can be hydrolyzed to a carboxamide/carboxylic acid, reduced to an aminomethyl group, or cyclized with hydrazines to form aminopyrazole-fused tetracycles [2]. In contrast, 2-aryl pyrrolo[2,3-b]quinoxalines (e.g., 2-phenyl or 2-(4-chlorophenyl) derivatives) lack these reactive handles and can only be further modified via electrophilic aromatic substitution on the quinoxaline ring, which is less regioselective and requires harsher conditions [3]. This makes the target compound a more versatile starting scaffold for focused library synthesis and SAR expansion.

Structure-activity relationship Chemical derivatization Parallel synthesis

Best-Fit Research and Industrial Application Scenarios for 3-{2-Amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling and Hypoxia-Targeted Probe Development

Based on the demonstrated sub-10 nM CA II inhibitory potency of the regioisomeric analog [1], this compound serves as a high-affinity benzenesulfonamide zinc-binding scaffold for systematic isoform-selectivity profiling. The regioisomeric variation ([2,3-b] vs. [3,2-b] ring fusion) provides a built-in structural variable to probe isoform-specific steric constraints in the CA active site, particularly for membrane-associated isoforms CA IX and CA XII implicated in tumor hypoxia. The balanced LogP (1.41) and favorable tPSA (140.7 Ų) are consistent with cell permeability requirements for intracellular CA II and transmembrane CA IX/XII targeting . Investigators should procure this compound as the free base for stoichiometric zinc-binding studies and as a reference inhibitor for setting assay windows in stopped-flow CO₂ hydration or fluorescent thermal shift CA inhibition screens.

5-Lipoxygenase Pathway Chemical Biology and Inflammation Target Validation

The compound's demonstrated activity in a 5-LO translocation assay (rat RBL-2H3 cells) [2] distinguishes it from the majority of pyrrolo[2,3-b]quinoxaline library members that act as luciferase false positives [3]. This makes it a qualified chemical probe for target validation studies in the leukotriene biosynthesis pathway, particularly for FLAP-dependent 5-LO translocation rather than direct 5-LO active-site inhibition. Researchers should consider co-profiling with zileuton (direct 5-LO inhibitor) and MK-886 (FLAP inhibitor) as mechanistic controls. The compound's lack of luciferase inhibitory activity (inferred from the distinct chemical architecture lacking the 2-aryl substituent common to luciferase-inhibiting pyrroloquinoxalines) reduces the risk of false-positive hits in luciferase-based reporter gene assays.

Focused Library Synthesis and Scaffold-Hopping Starting Point for Kinase Inhibitor Design

The dual reactive handles (2-NH₂ and 3-CN) enable rapid parallel library synthesis via acylation, sulfonylation, hydrolysis, reduction, or heterocycle annulation [4], making this compound a versatile core scaffold for generating 50–200 compound exploratory libraries. The rigid pyrrolo[2,3-b]quinoxaline core mimics the purine scaffold of ATP, and sulfonamide-bearing quinoxaline derivatives are documented kinase inhibitor leads in the patent literature (e.g., PI3K, EGFR, Eph tyrosine kinases) [5]. Procurement of 10–50 mg quantities is appropriate for initial SAR campaigns focusing on N-2 acyl/sulfonyl diversification and C-3 cyano transformation, with subsequent scale-up guided by biochemical or cellular screening results.

Multi-Target Screening and Polypharmacology Profiling Panels

Given the compound's confirmed engagement with two mechanistically unrelated targets (carbonic anhydrase II and the 5-LO/FLAP translocation machinery) [1][2], it is well-suited for inclusion in annotated polypharmacology screening panels. The benzenesulfonamide moiety is a privileged zinc-binding group that may confer affinity for other metalloenzymes (e.g., matrix metalloproteinases, HDACs), while the planar tricyclic core can intercalate or bind flat hydrophobic pockets. The Hit2Lead/ChemBridge catalog number SC-5123443 provides a reliable supply chain for consistent batch-to-batch quality , which is essential for reproducibility across multi-center screening consortia.

Quote Request

Request a Quote for 3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.